(Rac)-Benpyrine, also known as 1-(phenylmethyl)-4-(9H-purin-6-ylamino)-2-pyrrolidinone, is a compound recognized for its potent inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This compound is classified under the category of small molecule inhibitors and is primarily utilized in research related to inflammatory diseases. The chemical structure of (Rac)-Benpyrine includes a molecular formula of and a molecular weight of 308.34 g/mol .
(Rac)-Benpyrine is synthesized in laboratory settings and is not derived from natural sources. It is classified as a synthetic organic compound with specific applications in pharmacological research, particularly concerning its role as an inhibitor of TNF-α, which plays a critical role in inflammatory processes and autoimmune diseases . The compound is available from various suppliers, including Cayman Chemical and MedChemExpress, which provide detailed specifications and safety data sheets .
The synthesis of (Rac)-Benpyrine typically involves multi-step organic reactions. The most common synthetic route includes the following steps:
The synthesis can be optimized using various techniques, including microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. The use of co-solvents like dimethyl sulfoxide can facilitate the dissolution of reactants .
(Rac)-Benpyrine features a complex molecular structure characterized by:
The compound's structural data includes:
(Rac)-Benpyrine primarily acts through non-covalent interactions with TNF-α, inhibiting its activity and preventing downstream inflammatory signaling. The key reactions include:
The inhibitory potency is quantified using IC50 values; for (Rac)-Benpyrine, this value is approximately 0.109 µM, indicating strong binding affinity .
(Rac)-Benpyrine exerts its effects by selectively inhibiting TNF-α-mediated signaling pathways. Upon binding to TNF-α, it blocks the interaction between TNF-α and its receptor, leading to decreased activation of pro-inflammatory pathways. This mechanism is crucial for therapeutic applications in conditions characterized by excessive inflammatory responses, such as rheumatoid arthritis and Crohn's disease .
The flash point is not applicable for this compound, indicating that it does not ignite easily under standard laboratory conditions.
(Rac)-Benpyrine has significant applications in scientific research, particularly in studies focused on:
Biologic tumor necrosis factor-alpha inhibitors (e.g., infliximab, adalimumab, etanercept) revolutionized autoimmune disease management but possess inherent pharmacological limitations. Small-molecule inhibitors like Benpyrine racemate emerge as strategically significant alternatives addressing these constraints through distinct mechanisms:
Table 1: Comparative Attributes of Biologic versus Small-Molecule Tumor Necrosis Factor-Alpha Inhibitors
Attribute | Biologic Inhibitors | Small-Molecule Inhibitors (e.g., Benpyrine racemate) |
---|---|---|
Molecular Weight | 75–150 kDa | 308.34 Da |
Administration Route | Subcutaneous/Intravenous | Oral |
Production Cost | >$15,000/year | Estimated <$1,500/year |
Stability Requirements | Cold-chain (2–8°C) | Ambient temperature |
Target Specificity | Soluble/transmembrane tumor necrosis factor-alpha | Tumor necrosis factor-alpha trimerization interface |
Half-life | 7–20 days | Hours (enabling rapid clearance) |
First-generation tumor necrosis factor-alpha blockers established clinical efficacy but introduced logistical and pharmacological challenges that persist as treatment barriers:
These limitations collectively justify the pharmaceutical industry’s pivot toward orally bioavailable, synthetically tractable small molecules like Benpyrine racemate that bypass cold-chain logistics and injection devices while offering tunable pharmacokinetics.
Rational design of Benpyrine racemate required atomic-level understanding of tumor necrosis factor-alpha’s quaternary structure and receptor binding interfaces:
Table 2: Key Structural Domains in Tumor Necrosis Factor-Alpha Signaling and Benpyrine Intervention
Structural Element | Functional Role | Benpyrine racemate Intervention |
---|---|---|
TNF-α monomer β-strands | Forms stable subunit for trimer assembly | Disrupts subunit orientation via hydrophobic pocket binding |
TNF-α trimer interface | Creates TNFR1 binding grooves | Allosteric blockade of receptor docking sites |
TNFR1 CRD2/CRD3 domains | Direct tumor necrosis factor-alpha interaction | Prevents tumor necrosis factor-alpha/TNFR1 complex formation |
TRADD death domain | Initiates Complex 1/2 assembly | Indirect suppression via upstream ligand inhibition |
Receptor-interacting serine/threonine-protein kinase 1 ubiquitination site | Nuclear factor kappa-light-chain-enhancer of activated B cells activation | Attenuated via reduced tumor necrosis factor receptor 1 recruitment |
The pyrrolidine-2,5-dione scaffold of Benpyrine derivatives was optimized using structure-based drug design to enhance complementarity with tumor necrosis factor-alpha’s hydrophobic clefts, achieving 50% inhibitory concentration values of 1.2–3.8 μM in cell-based tumor necrosis factor-alpha neutralization assays [1]. This exemplifies how structural insights directly enable small-molecule innovation targeting previously "undruggable" cytokine interfaces.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0